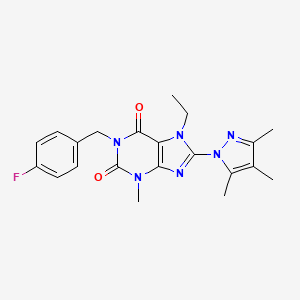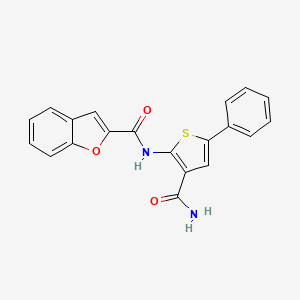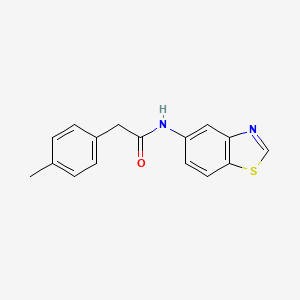![molecular formula C23H24N2O3S B6497088 2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide CAS No. 952876-61-8](/img/structure/B6497088.png)
2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide is a complex organic compound with a unique structure that combines a benzamido group, a pentyloxy group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the core thiophene structure. The pentyloxy group is introduced through an etherification reaction, while the benzamido group is added via an amide coupling reaction. The final step involves the introduction of the carboxamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring or the pentyloxy group.
Reduction: This can affect the amide or carboxamide groups.
Substitution: Electrophilic or nucleophilic substitution can occur on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The benzamido and carboxamide groups can form hydrogen bonds with proteins or enzymes, affecting their activity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(methoxy)benzamido]-5-phenylthiophene-3-carboxamide
- 2-[3-(ethoxy)benzamido]-5-phenylthiophene-3-carboxamide
- 2-[3-(butoxy)benzamido]-5-phenylthiophene-3-carboxamide
Uniqueness
2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide is unique due to the presence of the pentyloxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its methoxy, ethoxy, and butoxy analogs, which may have different physical and chemical properties.
Propiedades
IUPAC Name |
2-[(3-pentoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-3-7-13-28-18-12-8-11-17(14-18)22(27)25-23-19(21(24)26)15-20(29-23)16-9-5-4-6-10-16/h4-6,8-12,14-15H,2-3,7,13H2,1H3,(H2,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFZGAHZBRYKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497011.png)

![2-{7-[(4-Fluorophenyl)methyl]-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide](/img/structure/B6497021.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497036.png)

![1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B6497058.png)
![7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497065.png)
![2-[4-(morpholine-4-sulfonyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497068.png)
![2-[4-(dimethylsulfamoyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497073.png)
![2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497081.png)



![N-(4-methyl-1,3-thiazol-2-yl)-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide](/img/structure/B6497108.png)
